molecular formula C19H27N3O4 B15103901 Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate

Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate

Cat. No.: B15103901
M. Wt: 361.4 g/mol
InChI Key: AMRNUDYGJZWSEX-UHFFFAOYSA-N
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Description

Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic organic compound with the molecular formula C16H22N2O3. It is a derivative of carbamate and is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a benzyl-substituted pyrrolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other carbamate derivatives. Its combination of a tert-butyl group and a benzyl-substituted pyrrolidinone moiety makes it particularly valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl N-[2-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C19H27N3O4/c1-19(2,3)26-18(25)21-10-9-20-17(24)15-11-16(23)22(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,24)(H,21,25)

InChI Key

AMRNUDYGJZWSEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2

Origin of Product

United States

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